

Strategic Sourcing & Technical Profile: 6-Chloro-4-methylpicolinaldehyde

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Compound of Interest

Compound Name: 6-Chloro-4-methylpicolinaldehyde

Cat. No.: B11919413

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CAS: 1060804-70-7

Executive Summary

6-Chloro-4-methylpicolinaldehyde (CAS 1060804-70-7) is a high-value pyridine scaffold employed in the synthesis of next-generation kinase inhibitors, Cbl-b inhibitors, and CD38 modulators. Its structural utility lies in the orthogonality of its functional groups: the electrophilic aldehyde at C2 allows for rapid reductive aminations or condensations, while the chlorine at C6 serves as a handle for Suzuki-Miyaura couplings or S_NAr displacements.

This guide addresses a critical supply chain reality: while the aldehyde is available from select Tier 1/2 suppliers, it is frequently "make-to-order" due to oxidative instability. Consequently, this document outlines both direct sourcing channels and a validated in-house synthesis protocol starting from the more stable precursor, 6-Chloro-4-methylpyridine-2-carboxylic acid.

Part 1: Chemical Identity & Profile[1]

Property	Specification
Chemical Name	6-Chloro-4-methylpicolinaldehyde
Synonyms	6-Chloro-4-methylpyridine-2-carboxaldehyde; 2-Chloro-6-formyl-4-methylpyridine
CAS Number	1060804-70-7
Molecular Formula	C7H6ClNO
Molecular Weight	155.58 g/mol
Structural Features	Pyridine ring; C2-Aldehyde (reactive); C4-Methyl (steric/electronic modulator); C6-Chloro (cross-coupling handle)
Storage	2-8°C, under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to the carboxylic acid upon air exposure.

Critical Distinction: Do not confuse with its isomer, 2-Chloro-6-methylpyridine-4-carboxaldehyde (CAS 479613-16-6), or the chloromethyl analog 6-(Chloromethyl)picolinaldehyde (CAS 140133-60-4). Verification by ¹H NMR is mandatory upon receipt.

Part 2: Sourcing Landscape

The supply chain for **6-Chloro-4-methylpicolinaldehyde** is bifurcated into direct procurement of the aldehyde and procurement of its stable acid precursor.

Primary Suppliers (Direct Aldehyde)

Note: Availability is often subject to lead times of 2-3 weeks.

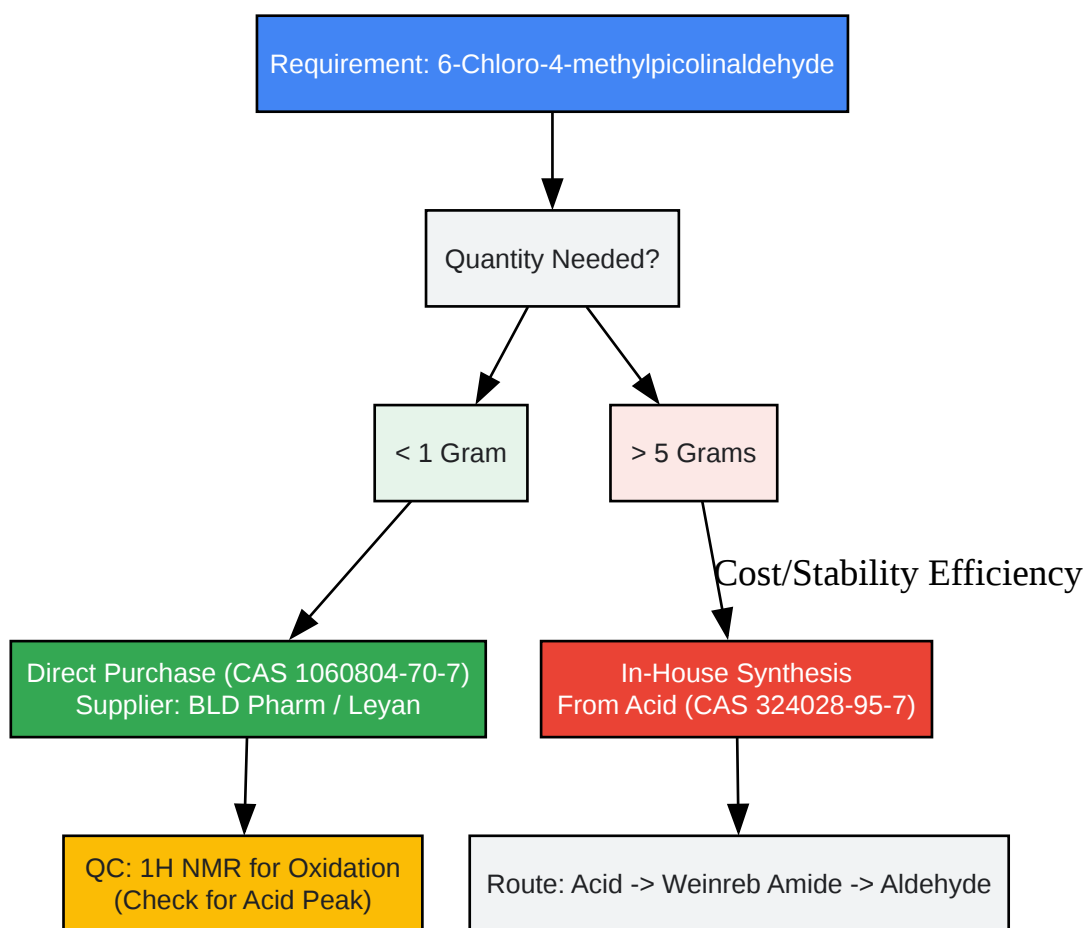
Supplier	Catalog #	Purity	Pack Sizes	Region
BLD Pharm	BD220726	97%	100mg, 1g, 5g	Global (CN/US)
Leyan	1060804	97%	1g, 5g, 25g	Asia/Global
Ambeed	(Inquire)	95%+	Custom	US/Global
Aaron Chemicals	(Inquire)	97%	Custom	Global

Strategic Alternative: Precursor Sourcing

For large-scale campaigns (>10g) or to mitigate stability risks, purchase the carboxylic acid precursor. It is chemically stable, cheaper, and widely available.

- Precursor: 6-Chloro-4-methylpyridine-2-carboxylic acid
- CAS:324028-95-7[1]
- Availability: High (Enamine, Combi-Blocks, Sigma-Aldrich).

Sourcing Decision Matrix (Graphviz)



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Figure 1: Strategic decision tree for sourcing based on scale and stability requirements.

Part 3: Technical Protocols (E-E-A-T)

Quality Assurance: The "Trustworthiness" Protocol

Upon receiving the aldehyde, you must validate that it has not oxidized to the carboxylic acid.

Standard Operating Procedure (SOP):

- Solvent: Dissolve 5 mg in CDCl₃.
- 1H NMR Check:
 - Target Signal: Look for the aldehyde proton singlet at ~9.9 - 10.0 ppm.

- Impurity Signal: A broad singlet at ~11-13 ppm indicates carboxylic acid formation (oxidation).
- Aromatic Region: Two singlets for the pyridine protons (approx 7.4 ppm and 7.8 ppm, depending on solvent).
- Action: If >5% acid is present, purify via rapid silica filtration (DCM/Hexane) or use immediately if the reaction tolerates acid.

Synthesis from Precursor (The "Expertise" Protocol)

If the aldehyde is unavailable or degraded, synthesize it from 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7). The following protocol is adapted from high-yield patent literature (WO2023090829A1).

Mechanism: Conversion to Weinreb amide prevents over-reduction to the alcohol, ensuring high yield of the aldehyde.

Step 1: Weinreb Amide Formation

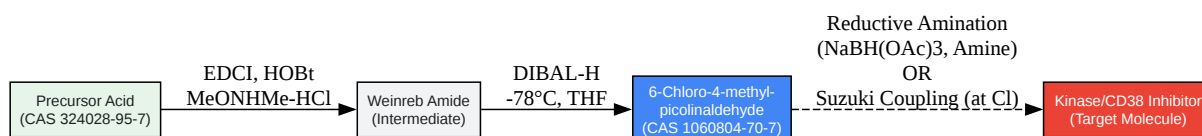
- Reagents: Acid (1.0 eq), EDCI (1.5 eq), HOBt (1.5 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), DIPEA (3.0 eq), DCM (0.1 M).
- Procedure: Stir at Room Temperature (RT) for 16h.
- Workup: Wash with dilute HCl, NaHCO₃, brine. Dry over Na₂SO₄.
- Product: 6-Chloro-N-methoxy-N,4-dimethylpicolinamide.

Step 2: Reduction to Aldehyde

- Setup: Flame-dried glassware, Argon atmosphere.
- Reagents: Weinreb amide (1.0 eq) in anhydrous THF (0.1 M). DIBAL-H (1.0 M in toluene, 1.5 eq).
- Procedure:
 - Cool solution to -78°C.[2]

- Add DIBAL-H dropwise over 20 min.
- Stir at -78°C for 2 hours.
- Quench (Critical): Add saturated Rochelle's salt (Potassium sodium tartrate) solution at -78°C. Warm to RT and stir vigorously until layers separate (clears the aluminum emulsion).
- Isolation: Extract with EtOAc. The resulting oil is **6-Chloro-4-methylpicolinaldehyde**.

Synthetic Utility Pathway (Graphviz)



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Figure 2: Synthetic workflow from stable acid precursor to bioactive target.

References


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